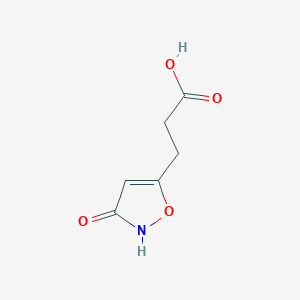

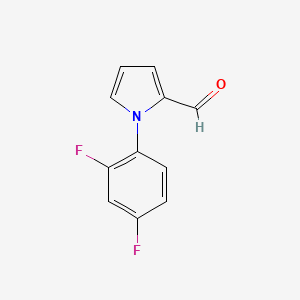

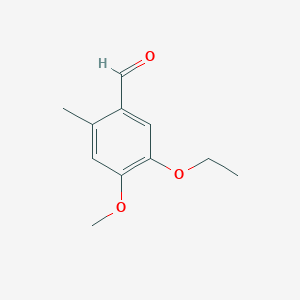

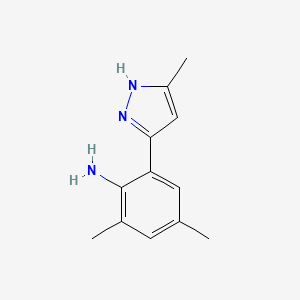

1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the description of similar compounds. Pyrrole derivatives, such as those mentioned in the papers, are often of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can vary based on the substituents and the desired final structure. Paper describes the synthesis of a series of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds. Although the target compound in this study is not a pyrrole derivative, the Vilsmeier-Haack reaction could potentially be applied to the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

In paper , a one-step synthesis of disubstituted pyrrole dicarbaldehydes is reported, involving the condensation of substituted pyrrole carboxylic acids with triethyl orthoformate in trifluoroacetic acid. This method could be adapted for the synthesis of the compound by starting with a 2,4-difluorophenyl-substituted pyrrole carboxylic acid.

Paper details the synthesis of a pyrrole carbaldehyde with a piperidinyl substituent, which is achieved through acylation and nucleophilic substitution steps. This approach might be relevant for synthesizing "this compound" if similar reaction conditions and substitutions are applicable.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the ring can significantly influence the compound's electronic properties and reactivity. While the papers do not provide direct information on the molecular structure of "this compound," they do mention the use of techniques such as NMR and X-ray crystallography to confirm the structures of synthesized compounds . These techniques would be essential for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is influenced by the presence of substituents on the ring. The aldehyde group, in particular, is reactive and can participate in various chemical reactions, such as condensation and nucleophilic addition. The papers provided do not discuss the specific reactions of "this compound," but they do suggest that the synthesized compounds could be intermediates for further chemical transformations, such as in the synthesis of small molecule anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "this compound" would be influenced by the presence of the difluorophenyl group and the aldehyde functionality. These groups can affect the compound's solubility, boiling point, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but they do imply that such properties are important for the practical applications of the synthesized compounds, such as their solubility in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various chemically significant compounds. A notable application includes its role in the synthesis of 3-fluoropyrroles, where derivatives such as 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes are prepared via electrophilic alpha,alpha-difluorination followed by dehydrofluorination, showcasing a method for introducing fluorine into pyrrole derivatives, which is valuable for medicinal chemistry and material science Surmont et al., 2009.

Coordination Chemistry and Magnetism

In coordination chemistry, this compound oxime derivatives have been utilized to synthesize complex metal clusters, such as a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior. This highlights the compound's utility in developing new magnetic materials, which could be essential for information storage technologies Giannopoulos et al., 2014.

Fluorescence and Photophysics

The compound and its derivatives are explored in the context of fluorescence and photophysics, where certain pyrrole-2-carbaldehyde derivatives exhibit unique fluorescent properties, potentially applicable in optoelectronics and sensing technologies. For instance, the synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes demonstrates these compounds' potential in creating intensely fluorescent materials covering the blue region, indicative of their utility in developing new optical materials Trofimov et al., 2009.

Novel Synthetic Methods

The compound is also central to novel synthetic methodologies, enabling the efficient creation of multifluorinated structures and intricate organic frameworks. This includes the development of novel pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation, presenting a straightforward method for constructing complex molecules from simple starting materials, which is crucial for pharmaceutical synthesis and material science Wu et al., 2018.

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNJDGVQOLORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390350 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125126-74-1 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

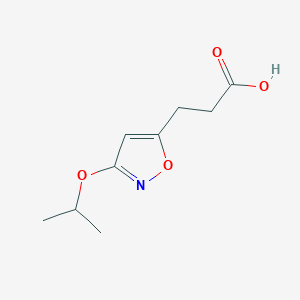

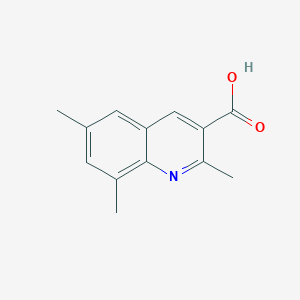

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

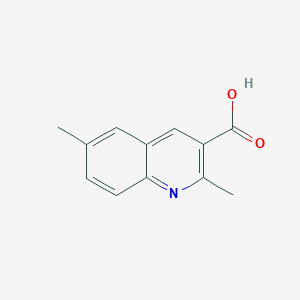

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

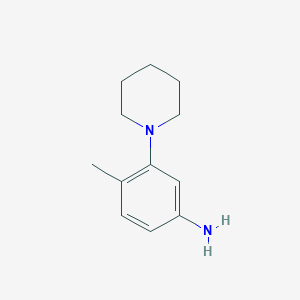

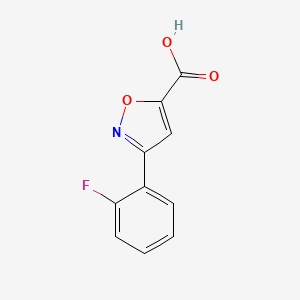

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)